(5E)-7-Oxozeaenol

説明

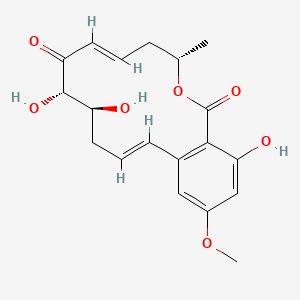

Structure

3D Structure

特性

分子式 |

C19H22O7 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC名 |

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |

InChIキー |

NEQZWEXWOFPKOT-ULSULSEOSA-N |

SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

異性体SMILES |

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

正規SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

ピクトグラム |

Acute Toxic |

同義語 |

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |

製品の起源 |

United States |

Foundational & Exploratory

(5Z)-7-Oxozeaenol: A Technical Guide to its Discovery, Natural Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product (5Z)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document covers its discovery, fungal origins, biosynthetic pathway, mechanism of action, and key experimental methodologies.

Introduction

(5Z)-7-Oxozeaenol is a resorcylic acid lactone (RAL) that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2] First isolated in 1978 from an unidentified fungal species, it has since been identified as a secondary metabolite produced by various fungi, including Curvularia sp. and a notable producer, the filamentous fungus MSX 63935.[2][3] As a highly selective, irreversible inhibitor of TAK1, (5Z)-7-Oxozeaenol serves as a critical tool for studying inflammatory signaling pathways and as a lead compound for the development of novel therapeutics.[4][5]

Note on Isomers: The vast majority of scientific literature focuses on the (5Z) isomer of 7-Oxozeaenol due to its significant biological activity. Information regarding the (5E) isomer is scarce, and therefore this guide will focus on the well-characterized (5Z)-7-Oxozeaenol.

Discovery and Natural Origin

(5Z)-7-Oxozeaenol, also known by its synonyms FR148083, L-783,279, and LL-Z 1640-2, was first reported in 1978.[2][3] It is a natural product of fungal origin.[5] One identified producer is the fungus Curvularia sp., from which it has been isolated.[3] A particularly prolific producer is the filamentous fungus designated MSX 63935.[6]

Biosynthesis of (5Z)-7-Oxozeaenol

The biosynthesis of (5Z)-7-Oxozeaenol is characteristic of resorcylic acid lactones, which are a major class of polyketides produced by fungi.[7] The core structure is assembled through the collaborative action of two iterative Type I polyketide synthases (PKSs): a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS).[6][8]

The hrPKS is responsible for synthesizing a polyketide chain, which is then transferred to the nrPKS for further chain extension and subsequent cyclization to form the characteristic resorcylic acid lactone macrocycle.[6] This dual PKS system is a common strategy in fungi for the biosynthesis of complex polyketides.[8]

Mechanism of Action

(5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[4][5] It acts as an ATP-competitive inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[2][4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]

TAK1 is a critical node in the signaling pathways of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).[5] By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) pathway and the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[9] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2).[5]

Quantitative Data

The inhibitory activity of (5Z)-7-Oxozeaenol against various kinases has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) | Reference(s) |

| TAK1 | 8.1 | [3] |

| TAK1 | 8 | [5] |

| MEK1 | 411 | [3] |

| MEKK1 | 268 | [3] |

| ASK1 | >300 | [3] |

| IKKβ | >300 | [3] |

| VEGF-R2 | 52 | [4] |

| VEGF-R3 | 110 | [4] |

| FLT3 | 170 | [4] |

| PDGFR-β | 340 | [4] |

| B-RAF VE | 6300 | [4] |

| SRC | 6600 | [4] |

Table 1: Inhibitory Activity of (5Z)-7-Oxozeaenol Against Various Kinases

| Cellular Process | IC50 (nM) | Cell Line | Reference(s) |

| NF-κB Activation | 83 | HEK293 | [5] |

Table 2: Inhibitory Activity of (5Z)-7-Oxozeaenol on NF-κB Activation

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and biological characterization of (5Z)-7-Oxozeaenol.

Isolation and Purification of (5Z)-7-Oxozeaenol from Fungal Culture

The following is a representative protocol for the isolation and purification of (5Z)-7-Oxozeaenol from a fungal culture, such as Curvularia sp.

-

Culturing: The producing fungal strain is cultured in a suitable solid or liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture medium are extracted with an organic solvent, such as ethyl acetate or methanol.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) to separate the components into fractions of varying polarity.

-

Purification: The fraction containing (5Z)-7-Oxozeaenol is further purified using high-performance liquid chromatography (HPLC), typically on an octadecyl-silica (ODS) column with a methanol/water gradient.[7]

In Vitro TAK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of (5Z)-7-Oxozeaenol on TAK1.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant TAK1/TAB1 complex, a suitable substrate (e.g., MKK6 or myelin basic protein), and assay buffer.

-

Inhibitor Addition: (5Z)-7-Oxozeaenol is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20-30 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporation using autoradiography or by using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[10][11]

Western Blot Analysis of TAK1 Signaling Pathway

This protocol describes the use of Western blotting to assess the effect of (5Z)-7-Oxozeaenol on the phosphorylation of downstream targets in the TAK1 signaling pathway.

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293, HeLa, or macrophages) is cultured and treated with a pro-inflammatory stimulus (e.g., IL-1 or TNF-α) in the presence or absence of (5Z)-7-Oxozeaenol for a specified time.

-

Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TAK1, IKK, p38, JNK, and NF-κB p65.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: TAK1 Signaling Pathway and Inhibition by (5Z)-7-Oxozeaenol.

Experimental Workflows

Caption: General Workflow for the Isolation of (5Z)-7-Oxozeaenol.

Caption: Workflow for an In Vitro TAK1 Kinase Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.com.cn [promega.com.cn]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Mechanism of Action of (5E)-7-Oxozeaenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(5E)-7-Oxozeaenol and its isomers are resorcylic acid lactones of fungal origin that have garnered significant interest as potent kinase inhibitors. The most extensively studied of these is the (5Z) isomer, (5Z)-7-Oxozeaenol, a highly potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in inflammation, immunity, and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of (5Z)-7-Oxozeaenol, focusing on its molecular interactions, effects on downstream signaling pathways, and cellular consequences. Quantitative inhibitory data are presented, along with detailed experimental protocols and pathway diagrams to facilitate further research and development.

Introduction and Isomer Specificity

7-Oxozeaenol exists as different stereoisomers, with the user's query specifying the (5E) form. However, the vast majority of mechanistic and pharmacological studies have been conducted on its more potent isomer, (5Z)-7-Oxozeaenol .[1][2] This compound has been identified as a powerful tool for probing the function of TAK1. It is crucial to note that the biological activity of these isomers can differ significantly. For instance, (5Z)-7-oxozeaenol displays a much lower IC50 for TAK1 compared to related isomers, establishing it as the canonical TAK1 inhibitor of this family.[2] This guide will therefore focus on the well-documented mechanism of (5Z)-7-Oxozeaenol as the representative molecule for this class of inhibitors.

Primary Molecular Target: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

The primary molecular target of (5Z)-7-Oxozeaenol is TAK1 (also known as MAP3K7) , a key serine/threonine kinase in the MAP kinase kinase kinase (MAP3K) family. TAK1 acts as a central node for a wide range of extracellular stimuli, including pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α), to activate downstream signaling pathways.[2][3]

Irreversible and Covalent Inhibition

(5Z)-7-Oxozeaenol functions as a highly potent, ATP-competitive, and irreversible inhibitor of TAK1.[4][5] Its mechanism involves the formation of a stable, covalent bond with the kinase. X-ray crystallography and mass spectrometry studies have confirmed that (5Z)-7-Oxozeaenol covalently modifies a specific cysteine residue within the ATP-binding pocket of TAK1.[5][6] This irreversible binding permanently inactivates the catalytic activity of the enzyme.[7] This covalent mechanism is also responsible for its inhibitory effect on other kinases that possess a reactive cysteine in a similar location, such as MAP2K7.[8][9]

Quantitative Data: Potency and Selectivity

(5Z)-7-Oxozeaenol exhibits high potency for TAK1 and selectivity over many other kinases. The following table summarizes its inhibitory concentrations (IC50) against various targets.

| Kinase Target | IC50 Value | Reference(s) |

| TAK1 (TGF-β-Activated Kinase 1) | 8.0 - 8.1 nM | [1][4] |

| Endogenous TAK1 (in-cell) | 65 nM | [7] |

| NF-κB Activation (cell-based assay) | 83 nM | [1][10] |

| VEGFR-2 | 52 nM | [11] |

| MEKK1 (MAP3K1) | 268 nM | [1] |

| MEK1 (MAP2K1) | 411 nM | [1][4] |

| ASK1 (MAP3K5) | >268 nM | [4] |

Modulation of Downstream Signaling Pathways

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of major downstream signaling cascades that regulate inflammation, apoptosis, and cell proliferation.[3]

Inhibition of NF-κB Signaling

TAK1 is essential for the activation of the canonical NF-κB pathway in response to inflammatory stimuli. It phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the NF-κB inhibitor, IκBα. This leads to the degradation of IκBα and the release of NF-κB to translocate to the nucleus. (5Z)-7-Oxozeaenol blocks TAK1-mediated IKK activation, thereby preventing IκBα degradation and suppressing NF-κB-dependent gene transcription.[3][12][13]

Inhibition of JNK and p38 MAPK Pathways

TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways by phosphorylating upstream MAP2Ks (MKK4/7 for JNK and MKK3/6 for p38). Treatment with (5Z)-7-Oxozeaenol prevents the phosphorylation and activation of both JNK and p38 in response to stimuli like IL-1 and genotoxic stress.[3][7][13][14]

Cellular Consequences and Therapeutic Implications

The potent inhibition of TAK1-mediated signaling translates into significant cellular effects with therapeutic potential.

-

Anti-Inflammatory Activity : By blocking NF-κB and MAPK pathways, (5Z)-7-Oxozeaenol strongly suppresses the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).[1][3] This has been demonstrated in cellular models and in vivo models of inflammation.[3]

-

Induction of Apoptosis and Chemosensitization : The NF-κB and MAPK pathways are critical for cell survival. Their inhibition by (5Z)-7-Oxozeaenol can induce apoptosis in cancer cells and, notably, sensitize chemoresistant tumors to conventional chemotherapeutic agents like doxorubicin.[12][13] This effect is often mediated by enhanced cleavage of Caspase-3 and PARP.[12]

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the mechanism of action of (5Z)-7-Oxozeaenol.

Protocol: Western Blot for TAK1 Pathway Inhibition

This protocol details the method for assessing the inhibition of IL-1-induced phosphorylation of downstream targets of TAK1.

-

Cell Culture : Plate HEK293 cells expressing the IL-1 receptor (293-IL-1RI) or another suitable cell line (e.g., HeLa, BV2 microglia) in 6-well plates and grow to 80-90% confluency.[7][15]

-

Pre-treatment : Starve cells in serum-free media for 4-6 hours. Pre-treat cells with desired concentrations of (5Z)-7-Oxozeaenol (e.g., 100-500 nM) or DMSO vehicle control for 30-60 minutes.[7][14]

-

Stimulation : Stimulate the cells with IL-1 (5 ng/mL) or another agonist like LPS (1 µg/mL) for 5-15 minutes.[7][15]

-

Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification and SDS-PAGE : Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-p38, anti-phospho-JNK, anti-phospho-IKKα/β, and their corresponding total protein antibodies for loading controls.

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: In Vitro TAK1 Kinase Assay

This protocol describes a method to directly measure the catalytic activity of TAK1.

-

Immunoprecipitation (IP) of TAK1 : Lyse treated or untreated cells (as described in 6.1) and incubate the lysate with an anti-TAK1 antibody and Protein A/G agarose beads overnight to immunoprecipitate endogenous TAK1.[7]

-

Washing : Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove contaminants.

-

Kinase Reaction : Resuspend the beads in kinase assay buffer containing 100 µM ATP, 10 µCi [γ-³²P]ATP, and a recombinant inactive substrate, such as MKK6 (1-2 µg). If using a non-radioactive method, use unlabeled ATP and detect phosphorylation with a phospho-specific MKK6 antibody.

-

Incubation : Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Termination and Analysis : Stop the reaction by adding SDS loading buffer. Boil the samples, centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel. Analyze substrate phosphorylation by autoradiography (for ³²P) or by Western blot.

Conclusion

(5Z)-7-Oxozeaenol is a powerful pharmacological agent whose mechanism of action is centered on the potent and irreversible inhibition of TAK1. By forming a covalent bond within the kinase's ATP-binding site, it effectively shuts down downstream NF-κB and MAPK signaling pathways. This activity underlies its profound anti-inflammatory and pro-apoptotic effects. Its selectivity and well-characterized mechanism make it an invaluable research tool for dissecting TAK1 biology and a foundational molecule for the development of novel therapeutics targeting inflammatory diseases and cancer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5Z-7-Oxozeaenol covalently binds to MAP2K7 at Cys218 in an unprecedented manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

(5E)-7-Oxozeaenol: A Potent and Selective TAK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1] Its activation by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, triggers downstream signaling cascades that lead to the activation of key transcription factors such as NF-κB and AP-1.[2][3] This culminates in the production of inflammatory mediators and cellular stress responses. Given its central role in these pathways, TAK1 has emerged as a compelling therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][4] (5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has been identified as a potent and selective inhibitor of TAK1, making it an invaluable tool for studying TAK1 biology and a promising lead compound for drug development.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory selectivity, and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound, often referred to in literature as (5Z)-7-Oxozeaenol, acts as a highly potent, irreversible inhibitor of TAK1.[1][6] X-ray crystallographic and mass spectrometric studies have revealed that it forms a covalent complex with TAK1.[1][6] This irreversible binding occurs within the ATP-binding pocket of the kinase, effectively blocking its catalytic activity.[7] The inhibition follows bi-phase kinetics, which is consistent with its irreversible mechanism of action.[1][8] Beyond its kinase activity, TAK1 also possesses intrinsic ATPase activity, which is also inhibited by this compound.[1][8]

Data Presentation: Inhibitory Profile of this compound

This compound exhibits remarkable selectivity for TAK1 over a panel of other kinases. The following table summarizes the quantitative data on its inhibitory activity.

| Kinase Target | IC50 (nM) | Notes | Reference |

| TAK1 | 8.1 | In the presence of TAK1-binding protein 1 (TAB1) | [3][9] |

| MEK1 | 411 | [2][3] | |

| MEKK1 | 268 | [3] | |

| ASK1 | >300 | No significant inhibition at 300 nM | [3] |

| IKKβ | >300 | No significant inhibition at 300 nM | [3] |

| VEGF-R2 | 52 | [2] | |

| VEGF-R3 | 110 | [2] | |

| FLT3 | 170 | [2] | |

| PDGFR-β | 340 | [2] | |

| B-RAF VE | 6300 | [2] | |

| SRC | 6600 | [2] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize this compound, the following diagrams illustrate the core signaling pathway and common experimental workflows.

Caption: TAK1 Signaling Pathway Inhibition.

Caption: Key Experimental Workflows.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

In Vitro TAK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified TAK1.

-

Materials:

-

Purified active TAK1/TAB1 complex

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.25 mM sodium orthovanadate)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

SDS-PAGE gels and reagents

-

Phosphorimager

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the TAK1/TAB1 complex, the diluted inhibitor (or DMSO for control), and MBP.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation of MBP using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells.

-

Materials:

-

Cell line of interest (e.g., HeLa, DoHH2)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of TAK1 Pathway Activation

This method is used to determine the effect of this compound on the phosphorylation state of TAK1 and its downstream targets.

-

Materials:

-

Cell line of interest

-

This compound

-

Stimulating agent (e.g., TNF-α or IL-1β)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels.

-

Immunoprecipitation (IP) Kinase Assay

This assay measures the activity of endogenous TAK1 immunoprecipitated from cell lysates.

-

Materials:

-

Cell lysates prepared as for Western blotting

-

Anti-TAK1 antibody

-

Protein A/G agarose or magnetic beads

-

Kinase assay buffer

-

Substrate (e.g., MKK6)

-

[γ-³²P]ATP

-

Washing buffers

-

-

Procedure:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-TAK1 antibody overnight at 4°C to form immune complexes.

-

Capture the immune complexes by adding protein A/G beads.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

Resuspend the beads in kinase assay buffer containing the substrate (MKK6) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction with SDS-PAGE loading buffer.

-

Analyze the results by SDS-PAGE and autoradiography as described for the in vitro kinase assay.

-

Conclusion

This compound is a powerful and selective tool for the investigation of TAK1-mediated signaling pathways. Its irreversible and potent inhibitory activity makes it an excellent probe for elucidating the role of TAK1 in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of TAK1 biology and the development of novel therapeutics.

References

- 1. 2.7. Immunoprecipitation and In Vitro TAK1 Kinase Assays [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sapphire Bioscience [sapphirebioscience.com]

The chemical structure and synthesis of (5E)-7-Oxozeaenol

- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(5E)-7-Oxozeaenol: A Technical Guide to In Vitro and In Vivo Stability Assessment

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the in vitro and in vivo stability of (5E)-7-Oxozeaenol . The vast majority of research has focused on its stereoisomer, (5Z)-7-Oxozeaenol, due to its potent and selective inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While one study noted that the isomerization from the (5Z) to the (5E) configuration leads to a significant reduction in biological activity, quantitative stability data for the (5E) isomer remains unpublished.

This guide, therefore, provides a detailed framework of the experimental protocols and methodologies that would be employed to rigorously assess the stability of this compound, based on established principles of drug metabolism and pharmacokinetics (DMPK) and the known chemistry of the resorcylic acid lactone class of compounds to which it belongs.

Introduction to this compound and the Importance of Stability

This compound is a resorcylic acid lactone and a stereoisomer of the well-studied TAK1 inhibitor, (5Z)-7-Oxozeaenol. The stability of a potential drug candidate is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. Understanding how this compound behaves in biological systems (in vitro and in vivo) and under various storage conditions is fundamental to any drug development program. Stability studies are essential to identify potential liabilities such as rapid degradation, which could lead to a short duration of action, or the formation of toxic metabolites.

Proposed Experimental Protocols for In Vitro Stability Assessment

In vitro stability assays are crucial for providing an initial assessment of a compound's metabolic fate and chemical stability. These assays are typically conducted in various biological matrices and under different physicochemical conditions.

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of this compound in liver microsomes from different species (e.g., human, rat, mouse, dog) to predict its hepatic clearance.

Experimental Protocol:

-

Preparation of Incubation Mixtures:

-

This compound is dissolved in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

-

The stock solution is then diluted in an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration (typically 1 µM).

-

Liver microsomes (e.g., 0.5 mg/mL protein concentration) are pre-warmed at 37°C.

-

-

Initiation of the Metabolic Reaction:

-

The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture of the compound and liver microsomes.

-

-

Incubation and Sampling:

-

The reaction mixture is incubated in a shaking water bath at 37°C.

-

Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Termination of the Reaction:

-

The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining compound is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

-

Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

-

Data Presentation:

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes | Dog Liver Microsomes |

| Half-life (t½, min) | To be determined | To be determined | To be determined | To be determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined | To be determined | To be determined | To be determined |

Plasma Stability

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which contains various enzymes such as esterases and amidases.

Objective: To assess the stability of this compound in plasma from different species.

Experimental Protocol:

-

Incubation:

-

This compound is added to pre-warmed plasma (e.g., human, rat) at a final concentration of 1 µM.

-

The mixture is incubated at 37°C.

-

-

Sampling and Analysis:

-

Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

The reaction is quenched with a cold organic solvent containing an internal standard.

-

Samples are processed and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

-

Data Presentation:

| Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) |

| 0 | 100 | 100 |

| 30 | To be determined | To be determined |

| 60 | To be determined | To be determined |

| 120 | To be determined | To be determined |

| 240 | To be determined | To be determined |

pH Stability

This study assesses the chemical stability of the compound under different pH conditions, mimicking the physiological pH range encountered in the gastrointestinal tract and systemic circulation.

Objective: To determine the degradation rate of this compound at various pH values.

Experimental Protocol:

-

Incubation:

-

A stock solution of this compound is diluted in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

The solutions are incubated at a constant temperature (e.g., 25°C or 37°C).

-

-

Sampling and Analysis:

-

Samples are collected at multiple time points over an extended period (e.g., up to 24 or 48 hours).

-

The concentration of this compound in each sample is determined by LC-MS/MS.

-

-

Data Analysis:

-

Degradation kinetics are determined by plotting the concentration of the compound against time for each pH condition.

-

Data Presentation:

| pH | Half-life (t½, hours) at 37°C |

| 1.2 | To be determined |

| 4.5 | To be determined |

| 6.8 | To be determined |

| 7.4 | To be determined |

| 9.0 | To be determined |

Proposed Experimental Protocols for In Vivo Stability (Pharmacokinetic) Assessment

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which collectively determine its in vivo stability and pharmacokinetic profile.

Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rat).

Experimental Protocol:

-

Animal Dosing:

-

A cohort of animals (e.g., male Sprague-Dawley rats) is divided into two groups: intravenous (IV) and oral (PO) administration.

-

The IV group receives a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

The PO group receives a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Blood samples are collected from the animals at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

-

Key pharmacokinetic parameters are calculated, including:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

-

Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

-

Data Presentation:

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | To be determined | To be determined |

| Tmax (h) | N/A | To be determined |

| AUC (ng·h/mL) | To be determined | To be determined |

| t½ (h) | To be determined | To be determined |

| CL (mL/h/kg) | To be determined | N/A |

| Vd (L/kg) | To be determined | N/A |

| Bioavailability (F%) | N/A | To be determined |

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caption: Workflow for In Vivo Pharmacokinetic Study.

Relevant Signaling Pathway

Given that this compound is a stereoisomer of a known TAK1 inhibitor, the TAK1 signaling pathway is the most relevant biological context.

Caption: Simplified TAK1 Signaling Pathway.

Conclusion and Future Directions

The stability of this compound, both in vitro and in vivo, is a critical unknown in its potential development as a therapeutic agent. While its stereoisomer, (5Z)-7-Oxozeaenol, has been extensively studied, this data cannot be directly extrapolated to the (5E) form. The experimental protocols outlined in this guide provide a comprehensive roadmap for the necessary studies to elucidate the stability profile of this compound.

Future research should prioritize conducting these foundational DMPK studies. The data generated will be invaluable for understanding the compound's potential for further development, including its dosing regimen, formulation, and safety profile. The scientific community would greatly benefit from the public dissemination of such stability data to complete the pharmacological profile of this resorcylic acid lactone.

(5E)-7-Oxozeaenol: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-7-Oxozeaenol, a resorcylic acid lactone derived from fungal metabolites, has emerged as a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1, a key serine/threonine kinase, plays a pivotal role in multiple oncogenic signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways, which are crucial for cancer cell proliferation, survival, and chemoresistance. This technical guide provides an in-depth overview of the therapeutic potential of this compound in cancer. It details the compound's mechanism of action, summarizes its cytotoxic and chemosensitizing effects across various cancer types through comprehensive data tables, and provides detailed protocols for key experimental assays to facilitate further research and development. Visualizations of the core signaling pathways and experimental workflows are included to enhance understanding.

Introduction

The search for novel therapeutic agents that can overcome the challenges of chemoresistance and target critical cancer cell survival pathways is a paramount objective in oncology research. This compound has garnered significant attention for its specific and potent inhibition of TAK1, a central node in inflammatory and stress-response signaling pathways frequently hijacked by cancer cells. By irreversibly binding to TAK1, this compound effectively blocks downstream signaling cascades that promote tumor growth and survival. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for its evaluation as a potential anti-cancer therapeutic.

Mechanism of Action

This compound, also referred to in the literature as (5Z)-7-Oxozeaenol, functions as a highly selective and irreversible inhibitor of TAK1.[1]

Covalent Inhibition of TAK1: X-ray crystallographic and mass spectrometric studies have revealed that this compound forms a covalent bond with a cysteine residue within the ATP-binding pocket of TAK1. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting both its kinase and intrinsic ATPase activities.[2]

Downstream Signaling Pathway Inhibition: The inhibition of TAK1 by this compound leads to the suppression of several critical downstream signaling pathways that are often constitutively active in cancer cells:

-

NF-κB Pathway: TAK1 is essential for the activation of the IκB kinase (IKK) complex, which leads to the degradation of IκBα and the subsequent nuclear translocation of NF-κB. By inhibiting TAK1, this compound prevents NF-κB activation, a key driver of cancer cell proliferation, survival, and inflammation.[3][4]

-

JNK and p38 MAPK Pathways: TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to stress. Inhibition of these pathways by this compound can induce apoptosis in cancer cells.[4]

Figure 1: TAK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data on Anti-Cancer Activity

The anti-cancer effects of this compound have been evaluated in various cancer cell lines, both as a single agent and in combination with conventional chemotherapeutic drugs.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cervical Cancer | HeLa | 1.34 | [2] |

| C-33-A | 3.45 | [2] | |

| Ca Ski | 4.68 | [2] | |

| ME-180 | 7.82 | [2] | |

| SiHa | 2.17 | [2] | |

| T-cell Acute | Molt3 | 0.20 | [5] |

| Lymphoblastic Leukemia | Jurkat | >1.0 | [5] |

| CCRF-CEM | 1.1 | [5] | |

| HPB-ALL | 0.5 | [5] | |

| Breast Cancer | MDA-MB-231 | Not Specified | |

| Neuroblastoma | IMR-32 | Not Specified | |

| SH-SY5Y | Not Specified | ||

| LA-N-6 | Not Specified | ||

| Hematological Cancers | DoHH2 | Not Specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Neuroblastoma | Orthotopic neuroblastoma mouse model (SH-SY5Y cells) | This compound in combination with doxorubicin (specific dosages not detailed in the abstract) | Significantly enhanced chemotherapeutic efficacy | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 or 72 hours).[2][7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Figure 2: Workflow for a typical MTT cell viability assay.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.

-

Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates and allow it to solidify.[8]

-

Cell Suspension: Resuspend cancer cells (e.g., 1 x 10^4 cells/well) in a top layer of 0.3-0.4% agar in culture medium containing the desired concentration of this compound.[4]

-

Plating: Gently layer the cell suspension on top of the base agar.

-

Incubation: Incubate the plates at 37°C for 14-21 days, feeding the cells with culture medium containing the compound every 2-3 days.[8]

-

Colony Staining and Counting: Stain the colonies with crystal violet (0.005%) and count them using a microscope or imaging software.[8]

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the TAK1 signaling pathway following treatment with this compound.

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-TAK1, TAK1, p-IKK, IκBα, p-JNK, JNK, p-p38, p38, cleaved PARP, cleaved Caspase-3) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[9][10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for cancer treatment due to its potent and irreversible inhibition of TAK1. Its ability to suppress key oncogenic signaling pathways, induce apoptosis, and sensitize cancer cells to conventional chemotherapies highlights its potential to address the challenge of chemoresistance. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation.

Future research should focus on:

-

Expanding the evaluation of this compound across a broader range of cancer types, including both solid tumors and hematological malignancies.

-

Conducting comprehensive in vivo studies to establish optimal dosing, treatment schedules, and to assess potential toxicities.

-

Investigating the potential of this compound in combination with other targeted therapies and immunotherapies.

-

Developing and validating biomarkers to identify patient populations most likely to respond to TAK1 inhibition.

The continued exploration of this compound and other TAK1 inhibitors holds the potential to introduce a new class of effective anti-cancer drugs into the clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. TAK1 Antibody (#4505) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. TAK1 antibody (12330-2-AP) | Proteintech [ptglab.com]

Preliminary Research on the Cytotoxicity of (5E)-7-Oxozeaenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a potent and selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cell survival pathways.[1][2] This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of this compound, with a focus on its effects on cancerous cell lines. It summarizes key quantitative data, details common experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in oncology and drug development.

Introduction to this compound and its Target: TAK1

This compound is a small molecule that has been identified as a highly potent inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] TAK1 plays a crucial role in regulating cellular responses to various stimuli, including cytokines and genotoxic stress, by activating downstream signaling cascades such as the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[1][3] Aberrant activation of these pathways is a hallmark of many cancers, contributing to cell survival, proliferation, and chemoresistance.[4][5] this compound exerts its inhibitory effect by irreversibly binding to the ATP-binding site of TAK1, thereby blocking its catalytic activity.[2][4] This targeted inhibition makes this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with conventional chemotherapeutics.

Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly notable in sensitizing cancer cells to established chemotherapeutic agents like doxorubicin (Dox) and etoposide (VP-16).[4][5]

Cervical Cancer

Studies on a panel of cervical cancer cell lines, including both human papillomavirus (HPV)-positive and HPV-negative cells, have shown that this compound can inhibit cell proliferation and enhance the cytotoxic effects of doxorubicin.[3][4] The intrinsic cytotoxic activity of this compound, as indicated by its half-maximal inhibitory concentration (IC50), is presented in the table below.

| Cell Line | IC50 (μM) |

| HeLa | ~1.34 |

| C-33-A | ~2.50 |

| Ca Ski | ~3.80 |

| ME-180 | ~5.20 |

| SiHa | ~7.82 |

| Table 1: IC50 values of this compound in various cervical cancer cell lines after 72 hours of treatment, as determined by MTT assay.[3][4] |

Furthermore, the combination of this compound with doxorubicin has been shown to significantly increase apoptosis, evidenced by increased cleavage of PARP and Caspase 3.[4]

Neuroblastoma

In neuroblastoma cell lines, this compound has been shown to augment the cytotoxic effects of both doxorubicin and etoposide (VP-16).[5] This sensitizing effect was observed in both MYCN-amplified and non-amplified neuroblastoma cells, suggesting a broad applicability.[5] The combination treatment leads to enhanced apoptosis and inhibition of anchorage-independent growth.[5]

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Research in T-ALL cell lines indicates that this compound induces dose-dependent cytotoxicity primarily through the inhibition of the MAP2K7-JNK pathway.[6] It was found to be more potent than a JNK inhibitor, suggesting that targeting the upstream kinase MAP2K7 may be a more effective therapeutic strategy.[6]

Molecular Mechanisms of Action

The cytotoxic and chemosensitizing effects of this compound are primarily attributed to its inhibition of TAK1 and the subsequent modulation of downstream signaling pathways.

Inhibition of NF-κB Signaling

A major mechanism by which cancer cells evade chemotherapy-induced apoptosis is through the activation of the NF-κB pathway.[4] Genotoxic stress induced by chemotherapeutic agents can activate TAK1, which in turn activates the IκB kinase (IKK) complex, leading to the activation of NF-κB.[7] this compound blocks this activation, thereby preventing the expression of NF-κB target genes that promote cell survival and chemoresistance.[4][5]

Modulation of MAPK Pathways

TAK1 also acts as an upstream kinase for the JNK and p38 MAPK pathways.[3] These pathways are involved in cellular responses to stress, and their sustained activation can contribute to apoptosis. However, in some contexts, they can also promote survival. This compound has been shown to inhibit the activation of JNK and p38 induced by chemotherapeutic agents, which, in combination with NF-κB inhibition, contributes to its overall pro-apoptotic effect.[4][5]

Induction of Apoptosis

The inhibition of pro-survival signaling by this compound ultimately leads to the induction of apoptosis. This is evidenced by the increased cleavage of executioner caspases like Caspase-3 and the cleavage of their substrate, PARP.[4][5] In some cell lines, an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial membrane potential have also been observed, suggesting the involvement of the intrinsic apoptotic pathway.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound.

Cell Viability Assays (MTT and CCK-8)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[4][5]

-

Compound Treatment: Cells are treated with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).[4][5]

-

MTT Assay:

-

CCK-8 Assay:

-

Data Analysis: Relative cell viability is calculated as a percentage of the untreated control. IC50 values are determined from dose-response curves.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Cells are seeded at a low density (e.g., 2 x 10³ cells per well) in 12-well plates.[4]

-

Treatment: Cells are treated with the compound(s) for 72 hours.[4]

-

Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for approximately 2 weeks until visible colonies form.[4]

-

Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[4]

Soft Agar Assay (Anchorage-Independent Growth)

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

-

Base Layer: A layer of 0.5% agar in culture medium is solidified in 6-well plates.[4][5]

-

Cell Layer: Cells (1 x 10⁴ cells per well) are suspended in a 0.3% agar solution in culture medium and layered on top of the base layer.[4][5]

-

Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.[5]

-

Staining and Analysis: Colonies are stained with crystal violet or Thiazolyl Blue Tetrazolium Bromide and counted.[4][5]

Apoptosis Assays

-

Western Blotting for Apoptosis Markers:

-

Propidium Iodide (PI) Staining:

-

Annexin V-FITC/PI Assay:

-

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Treated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.[8]

-

Visualizations

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by this compound.

References

- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Enhancement of hyperthermia-induced apoptosis by 5Z-7-oxozeaenol, a TAK1 inhibitor, in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of hyperthermia-induced apoptosis by 5Z-7-oxozeaenol, a TAK1 inhibitor, in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (5E)-7-Oxozeaenol in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5E)-7-Oxozeaenol, also known as LL-Z1640-2, is a potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a central role in mediating inflammatory and stress responses. It integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways. By covalently binding to TAK1, this compound blocks its catalytic activity, thereby preventing the activation of these critical pathways involved in cell survival, proliferation, and inflammation. This inhibitory action makes this compound a valuable tool for studying TAK1-mediated signaling and a potential therapeutic agent for diseases characterized by chronic inflammation and aberrant cell survival, such as cancer.

Mechanism of Action: TAK1 Signaling Pathway

TAK1 is activated by various upstream signals, leading to its interaction with TAK1-binding proteins (TAB1, TAB2/3) and subsequent autophosphorylation. Activated TAK1 then phosphorylates downstream kinases, including IκB kinase (IKK) and MKKs (MAPK kinases). IKK activation leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and anti-apoptotic genes. Simultaneously, TAK1-mediated activation of MKKs leads to the phosphorylation of JNK and p38 MAPKs, which in turn activate transcription factors like AP-1, regulating cellular responses to stress and inflammation. This compound effectively blocks these downstream events by directly inhibiting TAK1.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against TAK1 and demonstrates cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay performed.

Table 1: IC50 Values of this compound for TAK1 Kinase Inhibition

| Target | Condition | IC50 (nM) | Reference |

| TAK1 | In vitro kinase assay | 8.1 | |

| Endogenous TAK1 | 293-IL-1RI cells | 65 | |

| VEGF-R2 | In vitro kinase assay | 52 | |

| MEK1 | In vitro kinase assay | 411 |

Table 2: Cell Viability IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 72 h | 4.36 | |

| C-33-A | Cervical Cancer | 72 h | 3.51 | |

| Ca Ski | Cervical Cancer | 72 h | 4.67 | |

| ME-180 | Cervical Cancer | 72 h | 5.23 | |

| SiHa | Cervical Cancer | 72 h | 4.95 | |

| Molt3 | T-cell ALL | 48 h | ~0.20 | |

| Jurkat | T-cell ALL | 48 h | ~0.35 | |

| KOPT-K1 | T-cell ALL | 48 h | ~0.30 |

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving this compound.

Preparation of this compound Stock Solution

-

Reagent: this compound powder.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (Molecular Weight: 362.37 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term use.

-

Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept constant across all samples, typically below 0.1%, to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (e.g., MTT or CCK-8)

This protocol is used to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well (1x10⁴ cells/well is a common starting point).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

-

Measurement (using CCK-8 kit as an example):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the effect of this compound on the activation of TAK1 and its downstream targets.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 1-2 x 10⁶ cells) in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes for MAPK/NF-κB phosphorylation).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration using a BCA assay.

-

Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Phospho-TAK1 (Thr187)

-

Total TAK1

-

Phospho-p38 MAPK

-

Phospho-JNK

-

Phospho-IκBα

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a critical research tool for investigating TAK1-mediated signaling pathways. Its ability to potently and irreversibly inhibit TAK1 allows for the precise dissection of its role in inflammation, cell survival, and apoptosis. The protocols outlined above provide a framework for utilizing this compound in various cell-based assays to explore its effects on cellular function and its potential as a therapeutic agent. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental conditions.

Application Note and Protocol: Dissolving and Preparing (5E)-7-Oxozeaenol Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5E)-7-Oxozeaenol is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the MAP kinase signaling pathway. TAK1 is involved in regulating inflammatory responses and cell survival through the activation of NF-κB and JNK/p38 pathways.[1][2][3] Due to its role in these critical cellular processes, this compound and its isomers are valuable tools in cancer and inflammation research. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution, preparation, and storage of this compound stock solutions. While much of the available data pertains to the more commonly studied (5Z)-7-Oxozeaenol isomer, the similar chemical structure suggests these protocols are applicable to the (5E) form.

Solubility and Storage

Successful preparation of stock solutions begins with understanding the solubility and stability of the compound. This compound is a solid with poor aqueous solubility, requiring the use of organic solvents for initial dissolution.

Table 1: Solubility and Storage of this compound

| Parameter | Data | Reference(s) |

| Molecular Weight | 362.4 g/mol | [4] |

| Solubility | ||

| DMSO | 30 mg/mL (~82.7 mM) | [4] |

| DMF | 30 mg/mL (~82.7 mM) | [4] |

| Ethanol | 1 mg/mL (~2.76 mM) | [4] |

| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥ 4 years. | [4][5][6] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid freeze-thaw cycles. | [7][8] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mg of the compound.

-

Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example for 1 mg of this compound (MW = 362.4 g/mol ): Volume (L) = 0.001 g / (0.010 mol/L * 362.4 g/mol ) = 0.0002759 L = 275.9 µL

Therefore, add 275.9 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial tightly.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.[8]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in Table 1.

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO should be kept low (typically <0.1%) in cell-based assays to avoid solvent-induced toxicity.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution into the desired experimental buffer or medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube.

-

Usage: Use the freshly prepared working solution immediately for your experiments. It is recommended that aqueous working solutions are prepared fresh for each experiment and not stored.[7]

Signaling Pathway and Experimental Workflow Visualization

This compound exerts its biological effects primarily by inhibiting TAK1. TAK1 is activated by various upstream signals, including cytokines like IL-1 and TNF-α. Once activated, TAK1 phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to JNK and p38 activation). These pathways culminate in the expression of genes involved in inflammation, immunity, and cell survival.

References

- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

Determining the Optimal Concentration of (5E)-7-Oxozeaenol for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has emerged as a valuable tool in preclinical research for its anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for in vivo studies. The information compiled herein is based on a comprehensive review of published literature and aims to facilitate the effective design and execution of animal model experiments.

Introduction to this compound

This compound, often referred to in literature as 5Z-7-Oxozeaenol, is a resorcylic acid lactone of fungal origin.[2] It functions as an irreversible inhibitor of TAK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[3] By binding to the ATP-binding site of TAK1, this compound effectively blocks the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][5] This mechanism of action underlies its therapeutic potential in various disease models, including neuroblastoma, inflammatory conditions, and autoimmune diseases.[1][4][6]

Data Presentation: In Vivo Concentrations and Administration

The optimal in vivo concentration of this compound can vary significantly depending on the animal model, disease context, and administration route. The following table summarizes quantitative data from key studies to provide a starting point for experimental design.

| Animal Model | Disease/Condition | Administration Route | Concentration/Dosage | Vehicle | Key Findings |

| Nude Mice | Orthotopic Neuroblastoma | Intraperitoneal (IP) | 15 mg/kg | Distilled water and DMSO | Significantly enhanced the chemotherapeutic efficacy of Doxorubicin (Dox).[4][7] |

| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Intracerebroventricular | 0.8, 1.6, and 3.2 µg in 2 µl | DMSO | 1.6 µg dose showed a protective effect.[6] |

| Mice | Picryl Chloride-Induced Ear Swelling | Topical | 10 µl of a 1 mg/ml solution | Not specified | Prevented increases in ear thickness.[2][8] |